molecular formula C26H29FN2O4S B5208209 ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE CAS No. 6044-11-7

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5208209
CAS No.: 6044-11-7
M. Wt: 484.6 g/mol
InChI Key: LUKRJUYGWZIVFQ-UHFFFAOYSA-N
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Description

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that incorporates several functional groups, including adamantane, fluorophenyl, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acyl chlorides to form adamantane amides . The thiophene ring is then introduced through a series of reactions involving halogenation and subsequent substitution reactions . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites . The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the fluorophenyl group distinguishes it from other adamantane derivatives, potentially offering enhanced efficacy and selectivity in its applications .

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O4S/c1-3-33-24(31)20-14(2)21(22(30)28-19-7-5-4-6-18(19)27)34-23(20)29-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h4-7,15-17H,3,8-13H2,1-2H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKRJUYGWZIVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387139
Record name Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6044-11-7
Record name Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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